
8-Diethylaminomethyl-3,3',4',5,7-pentahydroxyflavanone, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride is a flavanone derivative known for its multiple hydroxyl groups and a diethylaminomethyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with a flavanone backbone, which is then functionalized with hydroxyl groups at specific positions.
Introduction of Diethylaminomethyl Group: The diethylaminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylaminomethyl moiety.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone backbone can be reduced to form corresponding alcohols.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the diethylaminomethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, which can be studied for its effects on cellular oxidative stress.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as UV protection or antimicrobial activity.
作用机制
The mechanism of action of 8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
Dihydrotricetin: A pentahydroxyflavanone with similar hydroxylation patterns.
Quercetin: Another flavonoid with multiple hydroxyl groups, known for its antioxidant properties.
Kaempferol: A flavonol with a similar structure but different substitution pattern.
Uniqueness
8-Diethylaminomethyl-3,3’,4’,5,7-pentahydroxyflavanone, hydrochloride is unique due to the presence of the diethylaminomethyl group, which can enhance its solubility and bioavailability compared to other flavonoids. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
57355-29-0 |
|---|---|
分子式 |
C20H24ClNO7 |
分子量 |
425.9 g/mol |
IUPAC 名称 |
[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-8-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H23NO7.ClH/c1-3-21(4-2)9-11-13(23)8-15(25)16-17(26)18(27)19(28-20(11)16)10-5-6-12(22)14(24)7-10;/h5-8,18-19,22-25,27H,3-4,9H2,1-2H3;1H |
InChI 键 |
WFDANDDNYRCWOQ-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
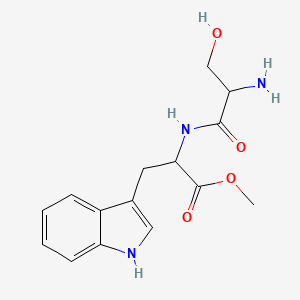
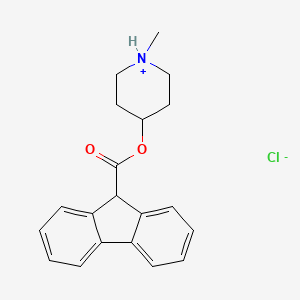
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

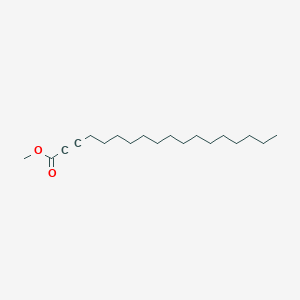
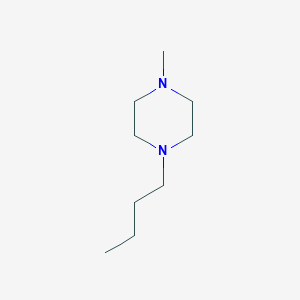
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)
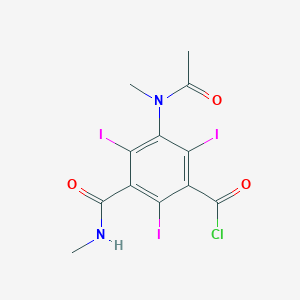
![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
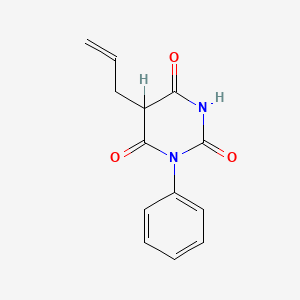
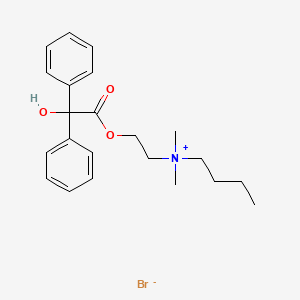
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
